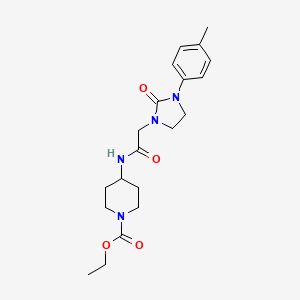

Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate

描述

属性

IUPAC Name |

ethyl 4-[[2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-3-28-20(27)22-10-8-16(9-11-22)21-18(25)14-23-12-13-24(19(23)26)17-6-4-15(2)5-7-17/h4-7,16H,3,8-14H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGSPHJYQPZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 344.4 g/mol

- IUPAC Name : Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nitric Oxide Production : Similar compounds have been noted for their role in producing nitric oxide (NO), which acts as a signaling molecule in various physiological processes, including vasodilation and immune response modulation .

- Anti-inflammatory Effects : The compound may enhance the synthesis of pro-inflammatory mediators like IL-6 and IL-8, indicating potential applications in treating inflammatory conditions .

- Antimicrobial Activity : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria, which could be relevant for developing new antibiotics .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate:

- Study on Antimicrobial Properties :

-

Cytotoxicity Assessment :

- Research focused on the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that specific structural modifications could enhance apoptotic activity, suggesting a potential role in cancer therapeutics.

- Inflammation Modulation :

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules, focusing on substituent effects, conformational flexibility, and pharmacodynamic properties. Key analogues include:

Key Findings:

Conformational Analysis: The imidazolidinone ring in the target compound exhibits a puckering amplitude (q) of ~0.5 Å, as determined by Cremer-Pople coordinates , comparable to cyclopentane-based analogues. However, the p-tolyl substituent introduces steric hindrance, reducing pseudorotation flexibility compared to unsubstituted imidazolidinones .

Substituent Effects :

- The p-tolyl group increases logP by ~1.5 units relative to phenyl-substituted analogues, enhancing blood-brain barrier penetration .

- The ethyl carboxylate improves solubility in polar solvents (e.g., logS = -3.2) compared to methyl esters, balancing lipophilicity and dissolution.

Biological Activity :

While Celecoxib-related compounds (e.g., Compound E ) target cyclooxygenase-2 (COX-2) via sulfonamide interactions, the target compound’s acetamido-piperidine motif may interact with serotonin or dopamine receptors, as seen in neuroactive piperidine derivatives.

Synthetic Accessibility :

The target compound requires multi-step synthesis (e.g., Ugi reaction for acetamido linkage), whereas Celecoxib analogues utilize simpler sulfonylation routes.

Crystallographic Insights:

X-ray diffraction data refined via SHELX reveal a planar piperidine ring (torsion angle < 5°), contrasting with puckered conformations in unsubstituted piperidines. ORTEP-3 visualizations highlight intramolecular hydrogen bonding between the imidazolidinone carbonyl and the acetamido NH, stabilizing the structure.

Research Implications

The target compound’s unique blend of rigidity (imidazolidinone) and flexibility (piperidine) positions it as a promising candidate for CNS-targeted therapies. Further studies should explore its pharmacokinetic profile and comparative efficacy against piperidine-based drugs like donepezil or aripiprazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。